molecular formula C17H23NO5S2 B2753798 2-[2-(2-methoxy-4,5-dimethylbenzenesulfonamido)-1-(thiophen-3-yl)ethoxy]ethan-1-ol CAS No. 2034616-56-1

2-[2-(2-methoxy-4,5-dimethylbenzenesulfonamido)-1-(thiophen-3-yl)ethoxy]ethan-1-ol

Cat. No.: B2753798
CAS No.: 2034616-56-1
M. Wt: 385.49
InChI Key: HTACVSMLMVXVAZ-UHFFFAOYSA-N
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Description

2-[2-(2-methoxy-4,5-dimethylbenzenesulfonamido)-1-(thiophen-3-yl)ethoxy]ethan-1-ol is a complex organic compound that features a combination of functional groups, including a sulfonamide, a thiophene ring, and an ether linkage

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique combination of functional groups makes it a versatile intermediate in organic synthesis.

Biology and Medicine

In biology and medicine, 2-[2-(2-methoxy-4,5-dimethylbenzenesulfonamido)-1-(thiophen-3-yl)ethoxy]ethan-1-ol could be investigated for its potential pharmacological properties. Sulfonamides are known for their antibacterial activity, and the presence of the thiophene ring could enhance its biological activity.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2-methoxy-4,5-dimethylbenzenesulfonamido)-1-(thiophen-3-yl)ethoxy]ethan-1-ol typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the thiophene ring: Starting from a suitable precursor, the thiophene ring can be synthesized through cyclization reactions.

    Ether linkage formation: The hydroxyethoxy group can be introduced via nucleophilic substitution reactions.

    Sulfonamide formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[2-(2-methoxy-4,5-dimethylbenzenesulfonamido)-1-(thiophen-3-yl)ethoxy]ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The thiophene ring and ether linkage can be susceptible to oxidation under strong oxidizing conditions.

    Reduction: The sulfonamide group can be reduced to amines under reducing conditions.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, while the ether linkage can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a metal catalyst.

    Substitution: Reagents such as halogens, acids, or bases depending on the specific substitution reaction.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could lead to the formation of sulfoxides or sulfones, while reduction could yield amines.

Mechanism of Action

The mechanism of action of 2-[2-(2-methoxy-4,5-dimethylbenzenesulfonamido)-1-(thiophen-3-yl)ethoxy]ethan-1-ol would depend on its specific application. In a biological context, it could interact with enzymes or receptors, inhibiting or activating specific pathways. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid (PABA), which is essential for bacterial growth, thus inhibiting bacterial enzymes.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-benzenesulfonamide: Lacks the methoxy and dimethyl groups, potentially altering its chemical and biological properties.

    N-(2-(2-hydroxyethoxy)-ethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide: Lacks the thiophene ring, which could affect its reactivity and applications.

Uniqueness

2-[2-(2-methoxy-4,5-dimethylbenzenesulfonamido)-1-(thiophen-3-yl)ethoxy]ethan-1-ol is unique due to its combination of functional groups, which can impart a range of chemical and biological properties

Properties

IUPAC Name

N-[2-(2-hydroxyethoxy)-2-thiophen-3-ylethyl]-2-methoxy-4,5-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO5S2/c1-12-8-15(22-3)17(9-13(12)2)25(20,21)18-10-16(23-6-5-19)14-4-7-24-11-14/h4,7-9,11,16,18-19H,5-6,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTACVSMLMVXVAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NCC(C2=CSC=C2)OCCO)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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